(2S)-4-Benzyl-2-(4-bromophenyl)morpholine

Catalog No.
S13107645
CAS No.
920798-81-8
M.F
C17H18BrNO
M. Wt
332.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-Benzyl-2-(4-bromophenyl)morpholine

CAS Number

920798-81-8

Product Name

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine

IUPAC Name

(2S)-4-benzyl-2-(4-bromophenyl)morpholine

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

InChI

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1

InChI Key

NSYVLERQTZQOKU-QGZVFWFLSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine is a morpholine derivative characterized by the presence of a benzyl group and a 4-bromophenyl substituent. Its molecular formula is C10H12BrNOC_{10}H_{12}BrNO, and it features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound's structure contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions may convert the bromine substituent to other functional groups, utilizing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The bromine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

  • Oxidation: N-oxides of the compound.
  • Reduction: Dehalogenated derivatives or other reduced forms.
  • Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Research indicates that (2S)-4-Benzyl-2-(4-bromophenyl)morpholine exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific mechanisms involving enzyme modulation or receptor interaction .

The synthesis of (2S)-4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of 4-bromophenylamine with a morpholine derivative. A common synthetic route is the palladium-catalyzed coupling reaction known as Buchwald-Hartwig amination, where 4-bromophenylamine is reacted with morpholine in the presence of a palladium catalyst and a base. This method allows for high yields and purity of the desired product .

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for efficiency. Advanced catalytic systems and automated monitoring are employed to ensure consistent product quality.

(2S)-4-Benzyl-2-(4-bromophenyl)morpholine has diverse applications:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to explore its utility as a pharmaceutical intermediate or active ingredient in drug formulation.
  • Industry: It contributes to developing new materials and chemical processes .

The mechanism of action for (2S)-4-Benzyl-2-(4-bromophenyl)morpholine involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate the activity of target proteins through stable complex formation, leading to functional changes. Specific pathways may vary depending on the biological context but generally involve binding interactions that influence cellular processes .

Several compounds share structural similarities with (2S)-4-Benzyl-2-(4-bromophenyl)morpholine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Bromophenylacetic acidCarboxylic acidLacks morpholine ring; used in anti-inflammatory research.
Para-BromoamphetamineAmphetamine derivativeCentral nervous system stimulant; different pharmacological profile.
BromfenacNon-steroidal anti-inflammatory drugUsed primarily for pain relief; differs in mechanism of action.
BromadioloneAnticoagulantUsed as a rodenticide; distinct applications in pest control.

Compared to these similar compounds, (2S)-4-Benzyl-2-(4-bromophenyl)morpholine is unique due to its morpholine ring, which influences its solubility, reactivity, and interactions with biological targets. This structural feature enhances its potential as a valuable compound for diverse research applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

331.05718 g/mol

Monoisotopic Mass

331.05718 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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